tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate
CAS No.: 1094504-75-2
Cat. No.: VC2950515
Molecular Formula: C12H14IN3O2
Molecular Weight: 359.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094504-75-2 |
|---|---|
| Molecular Formula | C12H14IN3O2 |
| Molecular Weight | 359.16 g/mol |
| IUPAC Name | tert-butyl 5-amino-3-iodoindazole-1-carboxylate |
| Standard InChI | InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)16-9-5-4-7(14)6-8(9)10(13)15-16/h4-6H,14H2,1-3H3 |
| Standard InChI Key | NRBVCIKDXNGRLR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C(=N1)I |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C(=N1)I |
Introduction
tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate is a complex organic compound with the CAS number 1094504-75-2. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its molecular formula, C12H14IN3O2, and a molecular weight of approximately 359.17 g/mol .
Synthesis and Preparation
The synthesis of tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate typically involves several steps, including the iodination of a corresponding indazole derivative. The process may require protecting groups to facilitate further reactions, such as using tert-butyl carbamate to protect amine functionalities. Reaction conditions are crucial for achieving high purity and yield, often necessitating advanced purification methods like column chromatography.
Biological Activity and Applications
Indazole derivatives, including tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate, are of interest in medicinal chemistry due to their potential biological activities. These compounds can interact with various biological targets, potentially exhibiting anticancer and antimicrobial properties. The indazole framework is known to modulate enzyme activity or interfere with cellular signaling pathways, which could involve receptor binding or inhibition of key metabolic processes.
Safety and Handling
Handling tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate requires caution due to its potential hazards. It is advisable to wear protective gear, including gloves, goggles, and a mask, to avoid skin and eye contact. In case of exposure, immediate medical attention is recommended. The compound should be stored in a well-ventilated area, away from direct sunlight and moisture .
Research Findings and Future Directions
Research on tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate is ongoing, focusing on its potential applications in drug development. The unique structure of this compound, featuring both iodine and amino functionalities, makes it an interesting candidate for further modification and biological evaluation. Future studies may explore its pharmacokinetic properties and efficacy in preclinical models.
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